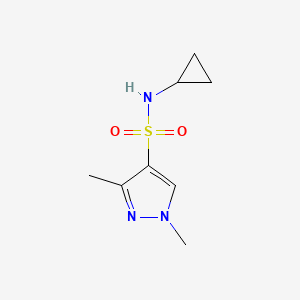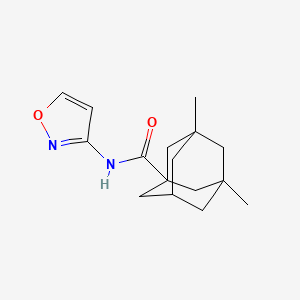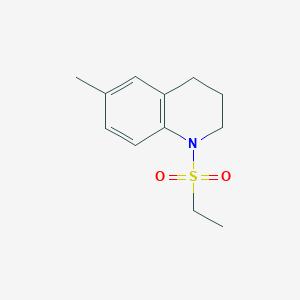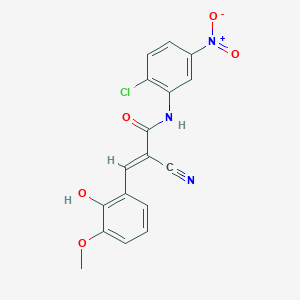
N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C8H13N3O2S and a molecular weight of 215.27 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of cyclopropylamine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the reactive nature of the sulfonyl chloride intermediate .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
N-cyclopentyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide: Similar structure but with a cyclopentyl group instead of a cyclopropyl group.
1,3-dimethyl-1H-pyrazole-4-sulfonamide: Lacks the cyclopropyl group, making it less sterically hindered.
Uniqueness
N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the cyclopropyl group, which introduces strain and affects the compound’s reactivity and binding properties. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound in drug design and other applications .
Propiedades
IUPAC Name |
N-cyclopropyl-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-6-8(5-11(2)9-6)14(12,13)10-7-3-4-7/h5,7,10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXZSDVTBDEVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424254 |
Source


|
| Record name | N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899232-57-6 |
Source


|
| Record name | N-cyclopropyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-pyrazol-4-yl)ethanol](/img/structure/B5259755.png)

![3-methyl-6-{[2-(3-methyl-5-isoxazolyl)-1-azepanyl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B5259772.png)
![4-({2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]propanoyl}amino)-N-ethylpiperidine-1-carboxamide](/img/structure/B5259777.png)
![N,N,4-trimethyl-3-(2-oxo-2-{[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]amino}ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5259791.png)


![2-[2-(3-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5259805.png)
![2,5-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B5259813.png)
![1-[4-(benzyloxy)phenyl]-4-[3-(4-chlorophenyl)acryloyl]piperazine](/img/structure/B5259816.png)
![N-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]-1,4'-bipiperidin-1'-yl}-2-oxoethanamine dihydrochloride](/img/structure/B5259818.png)
![2-(2,5-dimethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5259819.png)
